2-(Benzyloxy)-4-ethyl-1-fluorobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group and an ethyl group at the para position, along with a fluorine atom at the meta position. This compound is classified under the category of fluorobenzenes, which are aromatic compounds containing fluorine substituents. The presence of the benzyloxy group enhances its chemical reactivity and functional properties, making it useful in various applications.
The synthesis of 2-(Benzyloxy)-4-ethyl-1-fluorobenzene can be achieved through several methods, including:
The molecular structure of 2-(Benzyloxy)-4-ethyl-1-fluorobenzene can be represented as follows:
The structure features:
The compound's canonical SMILES representation is CC1=CC=C(C=C1)OCC2=CC(=C(C=C2)F)C
, indicating its connectivity and substitution pattern.
2-(Benzyloxy)-4-ethyl-1-fluorobenzene can undergo various chemical reactions:
The mechanism of action for 2-(Benzyloxy)-4-ethyl-1-fluorobenzene primarily involves its interaction with biological targets through hydrogen bonding and π-π interactions facilitated by the benzyloxy group. The fluorine atom enhances lipophilicity, which may improve membrane permeability and metabolic stability, making it suitable for applications in drug development.
2-(Benzyloxy)-4-ethyl-1-fluorobenzene has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2